1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carbonitrile
Description
This compound (CAS: 1046832-21-6) features a pyrazole core substituted at positions 1 and 3 with methyl groups, a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 4, and a carbonitrile group at position 5 . Its structure combines a rigid heterocyclic backbone with functional groups critical for cross-coupling reactions (boronate ester) and electronic modulation (nitrile).
Properties
Molecular Formula |
C12H18BN3O2 |
|---|---|
Molecular Weight |
247.10 g/mol |
IUPAC Name |
2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carbonitrile |
InChI |
InChI=1S/C12H18BN3O2/c1-8-10(9(7-14)16(6)15-8)13-17-11(2,3)12(4,5)18-13/h1-6H3 |
InChI Key |
PMFBSHMIHGNNRJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)C)C#N |
Origin of Product |
United States |
Preparation Methods
Key Reaction Components:
- Starting material: Halogenated pyrazole (e.g., 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile)
- Boron source: Bis(pinacolato)diboron
- Catalyst: Palladium complexes such as Pd(dppf)Cl2·DCM or Pd(PPh3)4
- Base: Potassium acetate (KOAc) or potassium carbonate (K2CO3)
- Solvent: 1,4-dioxane or dimethylformamide (DMF)
- Conditions: Heating at 80–90 °C under inert atmosphere (N2 or Ar) for 12–24 hours
Detailed Preparation Method
Palladium-Catalyzed Borylation
The most common and efficient method to prepare the target compound is through palladium-catalyzed Miyaura borylation of the corresponding bromo-pyrazole derivative.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Dissolve 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile (1 equiv) and bis(pinacolato)diboron (1.1 equiv) in 1,4-dioxane | Ensures homogeneous reaction mixture |
| 2 | Add Pd(dppf)Cl2·DCM (4 mol%) and potassium acetate (3 equiv) | Catalyst and base for borylation |
| 3 | Degas the mixture with nitrogen or argon | Prevents catalyst deactivation |
| 4 | Heat the reaction at 90 °C for 16–24 hours | Promotes borylation |
| 5 | Cool, filter through silica plug, and evaporate solvent | Work-up step |
| 6 | Purify by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) | Isolates pure boronate ester |
Typical Yield: 70–80% isolated yield of 1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carbonitrile with high purity (>95%) confirmed by NMR and LCMS.
Alternative Conditions and Catalysts
- Use of Pd(PPh3)4 as catalyst has also been reported with similar efficiency.
- Potassium carbonate can be used as base in some protocols, especially when DMF is the solvent.
- Reaction times can vary from 12 to 24 hours depending on scale and catalyst loading.
Supporting Experimental Data
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Catalyst loading | 4 mol% Pd(dppf)Cl2·DCM | Ensures efficient catalysis |
| Boron reagent | Bis(pinacolato)diboron, 1.1 equiv | Slight excess to drive reaction |
| Base | KOAc, 3 equiv | Mild base, compatible with catalyst |
| Solvent | 1,4-dioxane or DMF | High boiling point solvents |
| Temperature | 90 °C | Optimal for borylation |
| Reaction time | 16–24 h | Monitored by TLC or LCMS |
| Purification | Silica gel chromatography | Gradient hexanes/ethyl acetate |
| Yield | 70–80% | Isolated pure product |
| Purity | >95% (LCMS, NMR) | Confirmed by analytical methods |
Notes on Solubility and Formulation
- The compound is typically soluble in organic solvents such as DMSO, DMF, and 1,4-dioxane.
- For biological or in vivo applications, formulations involve preparing a DMSO stock solution followed by dilution with co-solvents like PEG300, Tween 80, or corn oil, ensuring clarity at each step by vortexing or sonication.
Summary of Research Findings
- The palladium-catalyzed borylation of halogenated pyrazoles is a robust and reproducible method to prepare 1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carbonitrile.
- Reaction optimization focuses on catalyst choice, base, solvent, and temperature to maximize yield and purity.
- The boronate ester functionality introduced is stable and suitable for subsequent cross-coupling reactions.
- Purification by silica gel chromatography is effective for isolating the product in high purity.
- The compound’s solubility profile supports its use in various synthetic and biological applications.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like K2CO3.
Major Products
Oxidation: Boronic acids.
Reduction: Primary amines.
Substitution: Various substituted pyrazoles depending on the coupling partner.
Scientific Research Applications
Medicinal Chemistry
This compound has shown promise as a therapeutic agent due to its ability to modulate biological pathways. Notably:
- Antitumor Activity : Research indicates that derivatives of this compound can inhibit the activity of BCL6, a transcriptional repressor implicated in the development of certain cancers. In vivo studies demonstrate that these compounds can effectively reduce BCL6 levels in lymphoma models .
- Anti-inflammatory Properties : Some studies suggest that modifications of this pyrazole derivative exhibit anti-inflammatory effects by inhibiting specific signaling pathways involved in inflammation .
Materials Science
The incorporation of boron into organic frameworks has led to advancements in materials science:
- Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of this compound make it suitable for use in OLEDs due to its ability to facilitate charge transport and enhance light emission efficiency.
- Sensors : The compound's sensitivity to environmental changes allows it to be utilized in sensor technology for detecting chemical substances .
Agrochemicals
The potential application of this compound in agriculture is noteworthy:
- Pesticide Development : Research into the structure-activity relationship (SAR) of this compound has indicated its potential as a pesticide. Its efficacy against specific pests makes it a candidate for further development in agrochemical formulations.
Case Study 1: Antitumor Activity
In a study published by European PMC, researchers synthesized various analogs of 1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole derivatives. The compounds were tested for their ability to degrade BCL6 levels in lymphoma xenograft mouse models. Results showed that certain modifications significantly enhanced degradation activity compared to others .
| Compound | BCL6 Degradation (%) | IC50 (µM) |
|---|---|---|
| Compound A | 70% | 10 |
| Compound B | 85% | 8 |
| Compound C | 50% | 15 |
Case Study 2: Sensor Technology
A recent investigation into the use of this compound as a sensor material demonstrated its capability to detect volatile organic compounds (VOCs). The study highlighted the compound's sensitivity and rapid response time when exposed to various concentrations of VOCs .
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carbonitrile largely depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds. The nitrile group can act as an electron-withdrawing group, influencing the reactivity of the pyrazole ring .
Comparison with Similar Compounds
Comparative Analysis Table
Q & A
Q. What are the established synthetic routes for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group into pyrazole derivatives?
The boronate group is typically introduced via palladium-catalyzed Suzuki-Miyaura cross-coupling. For example, a halogenated pyrazole precursor (e.g., bromide) reacts with bis(pinacolato)diboron or pinacolborane in the presence of Pd catalysts like Pd₂(dba)₃ and X-Phos. Degassed dioxane or THF is used as the solvent, with triethylamine as a base, at 80–100°C for 12–24 hours . Key parameters include catalyst loading (1–5 mol%), ligand-to-palladium ratio (2:1), and inert atmosphere to prevent boronate oxidation.
Q. Which spectroscopic methods are most effective for characterizing the boron-containing moiety?
- ¹¹B NMR : Identifies the boron environment; δ ~30 ppm for sp²-hybridized boron in dioxaborolanes.
- ¹H and ¹³C NMR : Pinacol methyl groups appear as singlets at δ ~1.2–1.3 ppm.
- X-ray crystallography : Resolves boronate geometry (e.g., trigonal planar coordination) and validates purity. SHELX programs are widely used for structure refinement .
- IR spectroscopy : Confirms B-O stretching vibrations (~1350–1310 cm⁻¹).
Q. How is the stability of the dioxaborolane group influenced by storage conditions?
The pinacol boronate ester is moisture-sensitive. Storage under argon at –20°C in anhydrous solvents (e.g., THF, DCM) prevents hydrolysis. Stability can be monitored via periodic ¹H NMR to detect decomposition (e.g., free boronic acid formation at δ ~7–9 ppm in D₂O) .
Advanced Research Questions
Q. How can catalyst systems be optimized to suppress dehalogenation during Suzuki-Miyaura coupling of halogenated pyrazole precursors?
Dehalogenation often arises from β-hydride elimination in Pd(0) intermediates. Mitigation strategies include:
Q. What computational approaches predict the reactivity of the boronate group in cross-coupling reactions?
Density Functional Theory (DFT) calculations model transition states for transmetallation and reductive elimination steps. Key parameters include:
Q. How do electronic modifications on the pyrazole ring impact biological activity in enzyme inhibition assays?
Electron-withdrawing groups (e.g., -CN at position 5) enhance electrophilicity, improving binding to nucleophilic residues in enzyme active sites. Structure-activity relationship (SAR) studies involve:
Q. What are the challenges in crystallizing boron-containing pyrazoles, and how are they addressed?
Boron’s low electron density complicates X-ray diffraction. Solutions include:
- Co-crystallization with heavy atoms (e.g., iodine derivatives).
- Using high-intensity synchrotron radiation.
- Refinement via SHELXL with anisotropic displacement parameters for boron .
Methodological Considerations
Q. How are reaction byproducts (e.g., homocoupling) minimized in large-scale syntheses?
- Strict control of stoichiometry (1:1.05 aryl halide:boronate).
- Use of fresh, distilled boronate reagents to avoid dimerization.
- Purification via flash chromatography (hexane:EtOAc gradients) or recrystallization (EtOH/DMF mixtures) .
Q. What strategies validate the absence of residual palladium in final compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
